molecular formula C12H19NO4 B2519434 Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate CAS No. 116129-01-2

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

Cat. No.: B2519434
CAS No.: 116129-01-2
M. Wt: 241.287
InChI Key: VZVOIULUBSWICB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate can be synthesized through a series of chemical reactions. One common method involves the [2+2] cycloaddition reaction, which forms the bicyclic structure . The reaction typically requires photochemical conditions to proceed efficiently. The starting materials for this synthesis often include azabicyclo compounds and methyl esters, which are reacted under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in large reactors where precise control over reaction parameters is maintained to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is unique due to its specific functional groups and the presence of a Boc (tert-butoxycarbonyl) protecting group. This makes it particularly useful in synthetic chemistry as it can be easily deprotected to yield the free amine, allowing for further functionalization .

Properties

IUPAC Name

2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-8-5-12(13,6-8)9(14)16-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVOIULUBSWICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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